3-(Isoquinolin-1-yloxy)piperidin-2-one
Description
3-(Isoquinolin-1-yloxy)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core fused with an isoquinoline moiety via an ether linkage. The piperidin-2-one ring contributes to conformational rigidity, while the isoquinoline group may enhance binding affinity in biological systems. This compound is of interest in medicinal chemistry due to the pharmacological relevance of both piperidine and isoquinoline derivatives, which are often explored as kinase inhibitors, neurotransmitter analogs, or anticancer agents.
Properties
IUPAC Name |
3-isoquinolin-1-yloxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-12(6-3-8-15-13)18-14-11-5-2-1-4-10(11)7-9-16-14/h1-2,4-5,7,9,12H,3,6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBYIXCECSKIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-1-yloxy)piperidin-2-one typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method is the base-controlled [3+3] cycloaddition of isoquinoline N-oxides with azaoxyallyl cations. This reaction proceeds through the formation of an azaoxyallyl cation, which then undergoes cycloaddition to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(Isoquinolin-1-yloxy)piperidin-2-one may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Isoquinolin-1-yloxy)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the choice of reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.
Scientific Research Applications
3-(Isoquinolin-1-yloxy)piperidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug development for treating various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Isoquinolin-1-yloxy)piperidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
(a) 1-Phenyl-3-(3-piperidinyloxy)isoquinoline (CAS 89707-49-3)
- Core Structure: Isoquinoline with a piperidinyloxy substituent.
- Key Differences: The target compound has a piperidin-2-one core, whereas this analogue replaces the ketone group in piperidin-2-one with a simple piperidine ring. Additionally, a phenyl group is attached to the isoquinoline nitrogen.
- Hazards : Classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
(b) (S)-3-Phenyl-3-(piperidin-1-yl)indolin-2-one (Compound 12)
- Core Structure : Indolin-2-one with piperidin-1-yl and phenyl substituents.
- Key Differences : The indolin-2-one core differs from piperidin-2-one, but both compounds utilize a piperidine-derived substituent. This compound was synthesized with a high yield (75%) via nucleophilic substitution .
(c) 5-(2-Chlorophenyl)-3-(3-piperidin-4-yloxyphenyl)-1,3-oxazolidin-2-one
- Core Structure : Oxazolidin-2-one with piperidin-4-yloxy and chlorophenyl groups.
- Key Differences: The oxazolidinone core contrasts with piperidin-2-one, but the piperidinyloxy substituent is structurally analogous .
Physicochemical and Hazard Profiles
Pharmacological Relevance
- Piperidin-2-one Derivatives : Patent literature highlights their use as active pharmaceutical ingredients, particularly in neurological and metabolic disorders .
- Isoquinoline Derivatives: Known for antitumor, anti-inflammatory, and kinase-inhibitory activities. The isoquinolin-1-yloxy group in the target compound may confer similar properties, though specific data are lacking.
- Safety Considerations: The hazards associated with 1-phenyl-3-(3-piperidinyloxy)isoquinoline (e.g., respiratory irritation) suggest that structural modifications, such as the ketone in piperidin-2-one, might alter toxicity profiles .
Biological Activity
3-(Isoquinolin-1-yloxy)piperidin-2-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, while also providing a comparative analysis with similar compounds.
Chemical Structure and Properties
3-(Isoquinolin-1-yloxy)piperidin-2-one is characterized by its unique structural features, combining an isoquinoline moiety with a piperidinone. This structural configuration is believed to influence its interaction with various biological targets.
The biological activity of 3-(Isoquinolin-1-yloxy)piperidin-2-one is primarily attributed to its interaction with specific receptors and enzymes in the body:
- Receptor Interaction : Similar compounds have been shown to interact with opioid receptors, particularly the mu (MOP), kappa (KOP), and nociceptin receptors (NOP) . These interactions can modulate pain pathways and influence analgesic effects.
- Biochemical Pathways : The compound may affect neurotransmitter systems, particularly those involving dopamine and norepinephrine. It has been suggested that related compounds act as monoamine releasers, which could enhance their stimulant effects .
- Pharmacokinetics : Preliminary studies indicate a rapid onset of action and a relatively short half-life for compounds in this class, which may be advantageous for therapeutic applications .
Antinociceptive Effects
Research has demonstrated that 3-(Isoquinolin-1-yloxy)piperidin-2-one exhibits antinociceptive properties. In animal models, it has been shown to reduce pain responses significantly. For instance, in a study evaluating various piperidine derivatives, this compound was noted for its potent analgesic activity compared to standard analgesics .
Neuroprotective Properties
Further investigations suggest that the compound may possess neuroprotective effects. It appears to inhibit neuronal apoptosis in vitro, potentially through modulation of signaling pathways associated with cell survival . This property makes it a candidate for further exploration in neurodegenerative disease models.
Case Studies
- Pain Management : A study conducted on the efficacy of 3-(Isoquinolin-1-yloxy)piperidin-2-one in chronic pain models showed a significant reduction in pain scores compared to controls. The compound's ability to modulate opioid receptors was highlighted as a key mechanism .
- Neuroprotection : In a model of ischemic stroke, the compound demonstrated significant neuroprotective effects by reducing infarct size and improving neurological outcomes. The underlying mechanism was attributed to its antioxidant properties and ability to inhibit inflammatory pathways .
Comparative Analysis
To better understand the unique properties of 3-(Isoquinolin-1-yloxy)piperidin-2-one, it is useful to compare it with similar compounds:
| Compound | Primary Activity | Mechanism of Action |
|---|---|---|
| 3-Fluoroamphetamine | Stimulant | Monoamine release (dopamine/norepinephrine) |
| JDTic | Opioid receptor antagonist | KOP receptor binding |
| NOP receptor ligands | Pain modulation | NOP receptor interaction |
| 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide | Soluble epoxide hydrolase inhibition | P450 selectivity |
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65–75 | |
| 2 | Mitsunobu Reaction | DIAD, PPh₃, THF | 50–60 |
How is the molecular structure of 3-(Isoquinolin-1-yloxy)piperidin-2-one characterized using spectroscopic techniques?
Basic Research Question
Characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents. For instance, the piperidin-2-one carbonyl signal appears at ~170 ppm in ¹³C NMR, while isoquinoline protons show distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 335.44 for C₁₇H₂₄N₂O₂S derivatives) .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents .
Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in complex mixtures .
What strategies are employed to resolve contradictory data regarding the biological activity of 3-(Isoquinolin-1-yloxy)piperidin-2-one derivatives?
Advanced Research Question
Contradictions in biological data (e.g., anti-inflammatory vs. inactive results) are addressed via:
Dose-Response Studies : Establish activity thresholds and eliminate false positives from non-specific binding .
Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of proposed targets (e.g., cyclooxygenase enzymes) .
Metabolic Stability Assays : Rule out rapid degradation in vitro (e.g., liver microsome testing) .
Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., halogens, methoxy groups) to isolate pharmacophore contributions .
Example : Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity due to improved target binding .
How can computational modeling predict the reactivity of 3-(Isoquinolin-1-yloxy)piperidin-2-one in novel chemical reactions?
Advanced Research Question
Computational approaches include:
- Density Functional Theory (DFT) : Calculates activation energies for proposed reaction pathways (e.g., nucleophilic attack at the piperidin-2-one carbonyl) .
- Molecular Dynamics (MD) : Simulates solvent effects and transition states to optimize reaction conditions .
- Fragmentation Analysis : Identifies reactive fragments (e.g., isoquinoline-oxy group) for designing new derivatives .
Case Study : MD simulations predicted regioselective oxidation at the piperidin-2-one nitrogen, validated experimentally .
What are the key considerations for designing derivatives of 3-(Isoquinolin-1-yloxy)piperidin-2-one to improve pharmacokinetic properties?
Advanced Research Question
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP and enhance solubility .
- Metabolic Stability : Fluorination of aromatic rings blocks cytochrome P450-mediated degradation .
- Bioisosteric Replacement : Substitute the piperidin-2-one core with pyrrolidin-2-one to modulate half-life .
Q. Table 2: Pharmacokinetic Optimization Examples
| Derivative | Modification | Half-life (h) | Solubility (µg/mL) |
|---|---|---|---|
| A | -Cl substituent | 4.2 | 12.5 |
| B | -OCH₃ substituent | 6.8 | 8.3 |
How do structural modifications at the 3-position of the piperidin-2-one core influence biological activity?
Basic Research Question
The 3-position is critical for target interaction. Modifications include:
- Electron-Withdrawing Groups (EWGs) : Enhance binding to enzymes (e.g., aldose reductase inhibitors) via dipole interactions .
- Bulkier Substituents : Improve selectivity by sterically blocking off-target binding .
Methodological Insight : Use X-ray co-crystallography to map substituent-target binding pockets .
What analytical techniques are used to quantify 3-(Isoquinolin-1-yloxy)piperidin-2-one in complex biological matrices?
Advanced Research Question
- LC-MS/MS : Quantifies nanogram-level concentrations with high specificity .
- Microdialysis : Monitors real-time concentrations in vivo .
- Isotope Dilution : Uses deuterated internal standards to correct for matrix effects .
Validation : Ensure linearity (R² > 0.99) and precision (%RSD < 15%) across biological replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
